Oxaprozin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in alcohol. Insoluble in water

3.25e-02 g/L

Synonyms

Canonical SMILES

Analgesic Mechanisms: Understanding Pain Relief

Research is ongoing to elucidate the precise mechanisms by which Oxaprozin exerts its analgesic (pain-relieving) effects. Studies suggest it inhibits the enzymes cyclooxygenase (COX)-1 and COX-2, which are responsible for prostaglandin synthesis. Prostaglandins are signaling molecules involved in inflammation and pain perception [].

Researchers are also exploring the potential role of Oxaprozin in modulating other pain pathways, including those involving N-methyl-D-aspartate (NMDA) receptors and transient receptor potential (TRP) channels [].

Understanding the specific mechanisms of Oxaprozin's pain relief can inform the development of more targeted pain management strategies.

Anti-inflammatory Effects: Beyond Pain Relief

Oxaprozin's anti-inflammatory properties are another area of scientific interest. Research suggests it can suppress the production of inflammatory mediators like cytokines and chemokines, which play a role in various inflammatory conditions [].

Studies are exploring the potential use of Oxaprozin in managing inflammatory diseases like rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. However, more research is needed to determine its efficacy and safety in these contexts [].

Potential for Other Applications

Preliminary research suggests Oxaprozin might have applications beyond pain and inflammation management. Studies are investigating its potential role in:

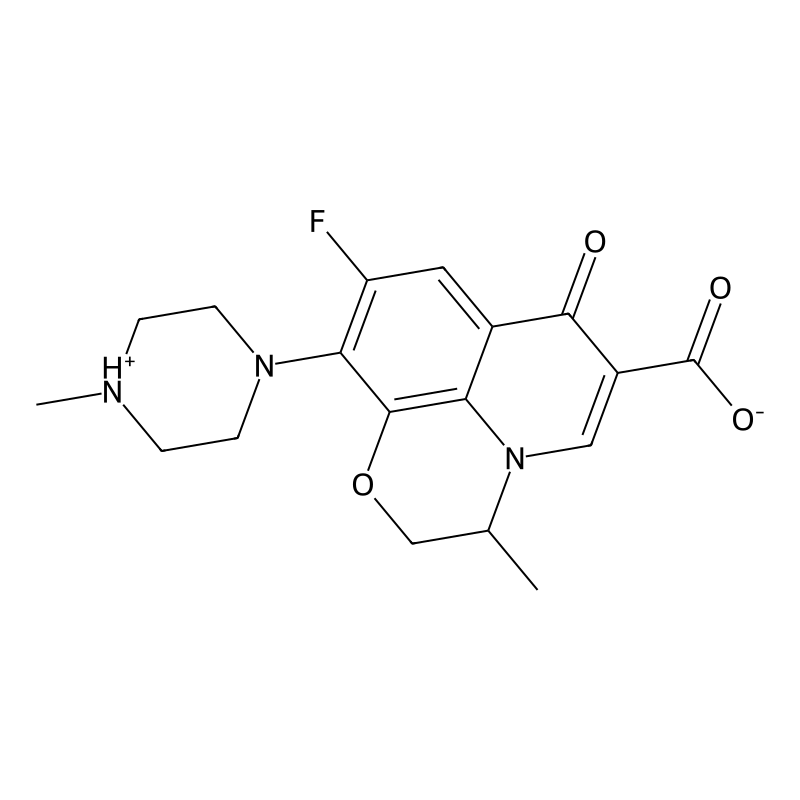

Oxaprozin is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to alleviate pain, inflammation, and stiffness associated with conditions such as osteoarthritis and rheumatoid arthritis. It is a propionic acid derivative, known chemically as 2-(4,5-dihydro-1H-pyrazol-1-yl)-2-(3-oxobutyl)benzoic acid. The compound exhibits a high degree of protein binding (approximately 99%) and is metabolized predominantly in the liver through oxidation and glucuronic acid conjugation . Oxaprozin was patented in 1967 and received FDA approval for medical use in 1983, marketed under trade names such as Daypro .

Oxaprozin's mechanism of action, like other NSAIDs, involves inhibiting the enzyme cyclooxygenase (COX). COX is responsible for producing prostaglandins, which are signaling molecules involved in pain, inflammation, and fever []. By inhibiting COX, oxaprozin reduces prostaglandin synthesis, thereby alleviating these symptoms [].

Oxaprozin is generally well-tolerated, but common side effects include stomach upset, heartburn, and dizziness. More serious side effects, like gastrointestinal bleeding and kidney problems, can occur with long-term use or high doses.

Here are some safety points to consider:

- Contraindications: Oxaprozin should not be taken by individuals with a history of stomach ulcers, severe heart disease, or hypersensitivity to NSAIDs.

- Pregnancy: Oxaprozin use during pregnancy, particularly in the third trimester, can be harmful to the unborn baby and should be avoided.

- Drug Interactions: Oxaprozin can interact with other medications, including blood thinners and other NSAIDs, potentially increasing the risk of bleeding.

Oxaprozin's mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. The inhibition of these enzymes leads to decreased production of prostaglandins, thereby reducing inflammation and pain . The chemical structure allows it to participate in various reactions, particularly those involving the formation of reactive intermediates that can affect cellular signaling pathways related to inflammation.

Oxaprozin exhibits anti-inflammatory, analgesic, and antipyretic activities. Its effects are primarily attributed to its ability to inhibit prostaglandin synthesis, which is crucial in mediating inflammatory responses. Studies have shown that oxaprozin has a higher selectivity for COX-1 over COX-2, which may result in a different side effect profile compared to other NSAIDs . In clinical settings, it has been shown to effectively reduce pain scores and morning stiffness in patients with ankylosing spondylitis .

The synthesis of oxaprozin involves several steps:

- Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and acylating agents.

- Condensation Reaction: The pyrazole derivative undergoes condensation with a substituted benzoic acid.

- Final Modifications: Further functional group modifications are performed to achieve the final product.

The specific synthetic pathway can vary based on the desired yield and purity of the final compound .

Oxaprozin is primarily used for:

- Treating osteoarthritis and rheumatoid arthritis.

- Managing pain associated with various inflammatory conditions.

- Clinical trials have explored its efficacy in treating ankylosing spondylitis .

Additionally, oxaprozin's long half-life allows for once-daily dosing, improving patient compliance compared to other NSAIDs that require multiple daily doses .

Oxaprozin can interact with various medications, potentially increasing the risk of adverse effects. Notable interactions include:

- Anticoagulants: Increased risk of bleeding.

- Other NSAIDs: Enhanced gastrointestinal side effects.

- Diuretics: Possible reduction in effectiveness due to renal effects .

Adverse reactions may include gastrointestinal ulceration, cardiovascular events, and hypersensitivity reactions such as Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome .

Several compounds share similarities with oxaprozin in terms of structure and function. Here are some notable examples:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| Ibuprofen | Propionic acid derivative | Non-selective COX inhibitor; widely used for pain relief. |

| Naproxen | Propionic acid derivative | Longer half-life than ibuprofen; also non-selective COX inhibitor. |

| Ketoprofen | Propionic acid derivative | Exhibits both analgesic and anti-inflammatory properties; can cause gastrointestinal issues. |

| Diclofenac | Arylacetic acid derivative | More selective for COX-2; often used for acute pain management. |

| Indomethacin | Indole acetic acid derivative | Strong anti-inflammatory effects; higher incidence of gastrointestinal side effects. |

Uniqueness of Oxaprozin

Oxaprozin's uniqueness lies in its extended half-life (approximately 54.9 hours), allowing for once-daily dosing compared to other NSAIDs that may require multiple doses throughout the day . Additionally, its higher selectivity for COX-1 may contribute to a different side effect profile compared to more selective COX-2 inhibitors.

Early Synthesis and Patent History

Oxaprozin’s development traces to the late 1960s, when researchers at G.D. Searle & Company (later acquired by Monsanto) explored heterocyclic compounds for anti-inflammatory activity. The compound was first synthesized in 1967 through a Hantzsch-type reaction, combining β-bromo-β-ketoacids with thioamides to form the oxazole ring. This work culminated in U.S. Patent 3,578,671 (filed in 1969), which claimed novel oxazole derivatives with potent cyclooxygenase (COX) inhibition.

A landmark 1968 Nature study highlighted oxaprozin’s structural novelty among diaryloxazolealkanoic acids, demonstrating superior anti-inflammatory efficacy in animal models compared to contemporary NSAIDs like phenylbutazone. The diphenyloxazole scaffold was found to enhance metabolic stability, while the propionic acid moiety facilitated COX enzyme binding.

Regulatory Milestones

- 1983: Oxaprozin received initial approval in Japan for rheumatoid arthritis.

- 1992: FDA approval for osteoarthritis and rheumatoid arthritis, following clinical trials showing comparable efficacy to naproxen.

- 2002: Introduction of oxaprozin potassium (Daypro Alta) for improved solubility, though later discontinued.

- 2023: FDA granted exclusivity for Coxanto (300 mg capsule formulation), emphasizing its role in pediatric rheumatoid arthritis.

Key regulatory filings emphasized oxaprozin’s unique pharmacokinetics, including 95% oral bioavailability and >99.5% albumin binding, which underpin its prolonged therapeutic effect.

Classification Within NSAIDs and Structural Uniqueness

Pharmacological Classification

Oxaprozin belongs to the propionic acid derivatives, a subclass of NSAIDs that includes ibuprofen and naproxen. However, its structural and pharmacokinetic features distinguish it from peers:

| Feature | Oxaprozin | Ibuprofen | Naproxen |

|---|---|---|---|

| Core Structure | Diphenyloxazole | Arylpropionic acid | Naphthylpropionic acid |

| Half-Life (hours) | 54.9 | 2–4 | 12–17 |

| Protein Binding (%) | >99.5 | 90–99 | 99 |

| Daily Dosing Frequency | Once | 3–4 times | Twice |

Structural Analysis

The oxaprozin molecule comprises:

- Diphenyloxazole Ring: A 4,5-diphenyl-1,3-oxazole core that enhances lipophilicity, facilitating membrane penetration and sustained plasma concentrations.

- Propionic Acid Side Chain: A three-carbon linker terminating in a carboxylic acid group, critical for COX-1/COX-2 active site binding via hydrogen bonding.

The oxazole ring’s electron-withdrawing nitrogen and oxygen atoms stabilize the molecule against hepatic glucuronidation, contributing to its long half-life. Computational studies reveal that the diphenyl groups occupy hydrophobic pockets in COX-2, while the propionic acid interacts with Arg120 and Tyr355 residues.

Chemical Synthesis

Oxaprozin is synthesized via a two-step process:

- Oxazole Formation: Condensation of benzil with β-alanine ethyl ester in the presence of ammonium acetate, yielding 4,5-diphenyl-2-ethyloxazole.

- Hydrolysis: Saponification of the ethyl ester to the free carboxylic acid, followed by crystallization from methanol.

This route achieves >98% purity, with residual solvents controlled to <0.1% per International Council for Harmonisation (ICH) guidelines.

Comparative Efficacy in NSAID Classes

In a 2015 meta-analysis of 26 clinical trials, oxaprozin ranked second only to etoricoxib in pain reduction for ankylosing spondylitis, outperforming naproxen and diclofenac. Its efficacy is attributed to balanced COX-1/COX-2 inhibition (IC₅₀ = 2.1 μM and 1.8 μM, respectively), reducing prostaglandin E₂ synthesis without complete COX-1 suppression.

Innovations in Formulation

Recent advances focus on enhancing oxaprozin’s solubility, a challenge due to its hydrophobicity (logP = 4.8). Techniques include:

- Nanocrystal Dispersion: Particle size reduction to <200 nm, improving dissolution rate by 3.5-fold.

- Supercritical CO₂ Processing: Yields amorphous solid dispersions with 12× higher bioavailability in rat models.

These innovations aim to overcome limitations of its Biopharmaceutics Classification System (BCS) Class II status, characterized by high permeability but low solubility.

Oxaprozin exhibits poor aqueous solubility, characteristic of Biopharmaceutical Classification System Class II compounds [1]. The compound demonstrates water solubility of 4 mg/L at 37°C and is practically insoluble in water at 25°C [1] [2] [3]. This limited aqueous solubility significantly impacts its bioavailability and therapeutic effectiveness.

The octanol/water partition coefficient of oxaprozin is 4.8 at physiological pH 7.4, indicating high lipophilicity [2] [3]. This elevated log P value contributes to the compound's poor water solubility but facilitates membrane permeation and tissue distribution. The high lipophilicity also influences the compound's protein binding characteristics, with oxaprozin demonstrating 99% binding to plasma proteins, primarily albumin [2].

Solubility in organic solvents is substantially higher than aqueous solubility. Oxaprozin demonstrates good solubility in dimethyl sulfoxide at approximately 59 mg/mL, with some sources reporting values around 30 mg/mL [4] [5]. Ethanol solubility ranges from 15-27 mg/mL, while dimethyl formamide provides solubility of approximately 30 mg/mL [5] [6]. The compound shows sparingly soluble characteristics in aqueous buffers and methanol [5] [7].

For practical pharmaceutical applications, oxaprozin can be dissolved in mixed solvent systems, achieving approximately 0.5 mg/mL solubility in a 1:1 DMSO:PBS solution at pH 7.2 [5]. Recent studies utilizing supercritical carbon dioxide fluid have achieved optimized solubility of 0.001242 mole fraction under specific conditions of 33.15 K temperature and 380.4 bar pressure [8].

Thermal Stability and Melting Point Behavior

Oxaprozin demonstrates well-defined thermal characteristics with a melting point range of 154-163°C, with most sources reporting the range as 162-163°C [1] [2] [3] [9]. Differential scanning calorimetry studies reveal a sharp endothermic peak at 164°C, indicating high purity and crystalline integrity [10]. The sharp melting transition suggests good thermal stability and absence of significant impurities or polymorphic transitions in the measured temperature range.

Thermal stability studies using thermogravimetric analysis indicate that oxaprozin remains stable under normal storage conditions, with reported stability of one year at room temperature when properly stored [1]. The compound shows minimal decomposition below its melting point, making it suitable for various pharmaceutical processing conditions including compression, granulation, and coating operations.

The thermal behavior of oxaprozin can be significantly modified through solid form modification. Cocrystal formation with appropriate coformers results in altered melting points and thermal stability profiles compared to the pure compound [11] [12]. These modifications can be strategically utilized to optimize processing conditions and enhance pharmaceutical performance.

pH-Dependent Ionization (pKa) and Protonation States

Oxaprozin possesses a carboxylic acid functional group with a pKa value of 4.3 in water at 25°C [1] [2] [3] [13]. This pKa value significantly influences the compound's ionization behavior across physiological pH ranges and affects its solubility, permeability, and pharmacokinetic properties.

At gastric pH conditions (1-3), oxaprozin exists predominantly in its neutral, protonated form (RCOOH), representing approximately 90% of the total species [14]. This neutral form exhibits limited aqueous solubility and poor dissolution characteristics in the acidic gastric environment, potentially limiting absorption from the stomach.

At physiological pH 7.4, oxaprozin is extensively ionized, with approximately 99% existing as the deprotonated carboxylate anion (RCOO⁻) [14]. This ionized form demonstrates enhanced aqueous solubility compared to the neutral species, facilitating dissolution and absorption in the intestinal environment where pH values range from 7.5-8.0.

The pH-dependent ionization behavior of oxaprozin follows the Henderson-Hasselbalch equation, with the compound transitioning from predominantly neutral to predominantly ionized forms as pH increases above the pKa value. This transition occurs over the pH range of 2.3-6.3, with mixed ionization states present in this intermediate range [14].

The ionization state significantly impacts the compound's interaction with biological membranes, protein binding, and distribution characteristics. The ionized form at physiological pH contributes to the high plasma protein binding observed with oxaprozin, as the negatively charged carboxylate group exhibits strong electrostatic interactions with positively charged regions of albumin [2].

Solid-State Properties

Hygroscopicity and Polymorphic Transitions

Oxaprozin demonstrates limited hygroscopic behavior under normal atmospheric conditions, attributed to its crystalline structure and limited polar surface area available for water interaction [11]. The compound maintains structural integrity under moderate humidity conditions, making it suitable for pharmaceutical formulation and storage.

The hygroscopic properties of oxaprozin can be significantly altered through solid form modification, particularly in cocrystal and salt formation. Salt forms generally exhibit enhanced hygroscopicity compared to the neutral compound due to increased polar interactions and ionic character [11]. Dynamic vapor sorption studies on various oxaprozin solid forms reveal distinct moisture sorption isotherms, with salt forms typically demonstrating higher water uptake at equivalent relative humidity conditions.

Polymorphic transitions in oxaprozin can occur under specific conditions of temperature, humidity, and mechanical stress. The compound has been reported to exist in multiple crystalline forms, with Form I representing the most thermodynamically stable polymorph under ambient conditions [11] [12]. Metastable forms can convert to the stable form through solvent-mediated transformation or solid-state transitions, particularly when exposed to elevated temperatures or prolonged storage.

Acceleration stability testing under ICH conditions (40°C/75% relative humidity) demonstrates the stability of various oxaprozin solid forms [11]. Well-designed cocrystal and salt forms maintain their structural integrity under these stressed conditions, indicating suitability for pharmaceutical development and commercial storage.

Crystal Packing Interactions

The crystal structure of oxaprozin is stabilized through multiple intermolecular interactions, with carboxylic acid dimer formation serving as the primary packing motif [12]. These dimeric units, formed through O-H···O hydrogen bonds between carboxyl groups, provide structural cohesion with interaction energies of 25-40 kJ/mol.

Secondary stabilization occurs through additional hydrogen bonding networks involving the oxazole nitrogen and aromatic systems. These interactions, typically ranging from 15-25 kJ/mol, contribute to the overall lattice energy and influence polymorphic behavior [12]. The aromatic diphenyloxazole system participates in π-π stacking interactions with neighboring molecules, providing additional stabilization of 5-15 kJ/mol.

Weaker C-H···O interactions, with energies of 2-8 kJ/mol, provide supplementary stabilization and influence the specific geometric arrangements within the crystal lattice [15]. These weak hydrogen bonds, while individually modest in strength, cumulatively contribute to the preferred packing arrangements and can influence polymorphic preferences.

Van der Waals forces and electrostatic interactions complete the crystal packing interaction profile, with cumulative energies determining the overall lattice stability and polymorphic relationships [15]. In salt forms, additional ionic interactions between the carboxylate anion and cationic counterions provide substantial stabilization energies of 10-50 kJ/mol.

The crystal packing interactions in oxaprozin demonstrate both conserved and variable features across different polymorphic forms [12]. While carboxylic acid dimer formation is typically conserved, the specific geometric arrangements of these dimers and secondary interactions can vary, leading to distinct polymorphic forms with different physicochemical properties.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.39 (LogP)

log Kow = -0.39

2.1

Decomposition

Appearance

Melting Point

160.5 to 161.5 °C

158 - 159 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (85.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (85.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (85.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (85.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (85.25%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (14.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Oxaprozin ... /is/ indicated for relief of acute or chronic osteoarthritis. /Included in US product labeling/

... In this open, multicenter, randomized, controlled study, eligible patients with periarthritis of the shoulder were randomized to receive either oxaprozin 1200 mg once daily (n = 49) or diclofenac 50 mg three times daily (n = 47). The treatment period was 15 +/- 1 days. The study was planned on a hypothesis of equivalence between the two study drugs. The primary study endpoint was the change from baseline at day 15 in the patient-assessed shoulder pain score. Secondary efficacy variables included investigator-assessed shoulder function, patient-assessed quality of life on the Short-Form-36 (SF-36) Acute Health Survey and both patients' and investigators' overall assessment of efficacy. At day 15, the mean changes in shoulder pain score from baseline in the oxaprozin and diclofenac groups were -5.85 +/- SD 4.62 and -5.54 +/- SD 4.41, respectively. The difference between the two groups was not statistically significant, confirming the hypothesis of the study that oxaprozin is as effective as diclofenac. Investigator-assessed shoulder function improved in both groups but more so in the oxaprozin group (p = 0.028 at day 15). Quality of life as measured by SF-36 total score was also improved in both treatment groups, with a trend toward greater improvement in the oxaprozin group. Furthermore, a significantly more favorable effect on the SF-36 'mental health' item was observed in oxaprozin compared with diclofenac-treated patients at day 15 (p = 0.0202). As assessed by investigators, the overall efficacy of oxaprozin was superior to that for diclofenac at visit 3 (8 +/- 1 days) (p = 0.0067). Patients also assessed the overall efficacy of oxaprozin as superior to that of diclofenac at visits 3 (8 +/- 1 days) (p = 0.0235) and 4 (15 +/- 1 days) (p = 0.0272). Only six adverse events, all of which were mild or moderate in intensity and occurred in four diclofenac recipients, were observed in the study. As expected, once-daily oxaprozin proved to be as effective as diclofenac three times daily in reducing the primary efficacy variable of patient-assessed shoulder pain score in patients with periarthritis of the shoulder refractory to previous treatments with other NSAIDs. Oxaprozin was shown to be superior to diclofenac in improving shoulder function and was considered by investigators and patients to have greater overall efficacy than diclofenac. In addition, oxaprozin showed a trend toward superior results in improving patients' quality of life compared with diclofenac. A trend towards better tolerability results for oxaprozin compared with diclofenac was also noted.

/EXPL THER/: The effects of eye drops containing a propionic acid derivative (oxaprozin) at 0.1% concentration on ocular inflammation produced by sodium arachidonate in the rabbit's eye were evaluated. Furthermore, the aqueous bioavailability of the drug formulation in the uninflamed and inflamed eyes was evaluated. Oxaprozin eye drops significantly reduced the signs of ocular inflammation elicited by sodium arachidonate on conjunctiva and iris. Oxaprozin treatment significantly reduced the levels of polymorphonuclear leukocytes and protein concentration in aqueous samples obtained from the eyes treated with arachidonate. Present data suggest, for the first time, that oxaprozin may be employed topically to prevent ocular reactions where the arachidonic acid cascade is activated.

Pharmacology

Ofloxacin is a fluoroquinolone antibacterial antibiotic. Ofloxacin binds to and inhibits bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes involved in DNA replication and repair, resulting in cell death in sensitive bacterial species. (NCI04)

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA01 - Ofloxacin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AE - Fluoroquinolones

S01AE01 - Ofloxacin

S - Sensory organs

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA16 - Ofloxacin

Mechanism of Action

This study was undertaken to evaluate the scavenging activity for reactive oxygen species (ROS) and reactive nitrogen species (RNS) by several nonsteroidal anti-inflammatory drugs (NSAIDs), namely indole derivatives (indomethacin, acemetacin, etodolac), pyrrole derivatives (tolmetin and ketorolac), and an oxazole derivative (oxaprozin). The inhibition of prostaglandin synthesis constitutes the primary mechanism of the anti-inflammatory action of these drugs. Nevertheless, it has been suggested that the anti-inflammatory activity of NSAIDs may be also partly due to their ability to scavenge ROS and RNS and to inhibit the respiratory burst of neutrophils triggered by various activator agents. Thus, the scavenging activity of these NSAIDs was evaluated against an array of ROS (O(2)(-), HO, HOCl, and ROO) and RNS (NO and ONOO(-)) using noncellular in vitro systems. The results obtained demonstrated that tolmetin, ketorolac, and oxaprozin were not active against O(2)(-), while acemetacin, indomethacin, and etodolac exhibited concentration-dependent effects. Oxaprozin was also the least active scavenger for HO, among all the tested NSAIDs shown to be active. The scavenging effect for HOCl was not observed for any of the tested NSAIDs. The ROO was effectively scavenged by etodolac, with the other tested NSAIDs being much less active. NO and ONOO(-) were scavenged by all the tested NSAIDs.

Oxaprozin is a nonsteroidal anti-inflammatory drug characterised by a propionic acid-based structure. It is able to diffuse easily into inflamed synovial tissues after oral administration. Although discovered > 20 years ago, it is now under intensive investigation because of its unusual pharmacodynamic properties. Other than being a nonselective cyclooxygenase inhibitor, the drug is capable of inhibiting both anandamide hydrolase in neurons (median inhibitory concentration [IC50] = 85 umol/L), with consequent potent analgesic activity, and NF-kappaB activation in inflammatory cells (IC50 = 50 umol/L). Moreover, oxaprozin induces apoptosis of activated monocytes in a dose-dependent manner, with the effect being detectable at a concentration of 5 micromol/L and reaching the maximum activity at 50 umol/L. As monocyte-macrophages and NF-kappaB pathways are crucial for synthesis of proinflammatory and histotoxic mediators in inflamed joints, oxaprozin appears to be endowed with pharmacodynamic properties exceeding those presently assumed as markers of classical nonsteroidal anti-inflammatory drug.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

83380-47-6

Absorption Distribution and Excretion

Oxaprozin is expected to be excreted in human milk based on its physical-chemical properties; however, the amount of oxaprozin excreted in breast milk has not been evaluated. Approximately 95% of oxaprozin is metabolized by the liver. Approximately 5% of the oxaprozin dose is excreted unchanged in the urine. Sixty-five percent (65%) of the dose is excreted in the urine and 35% in the feces as metabolite. Biliary excretion of unchanged oxaprozin is a minor pathway. Several oxaprozin metabolites have been identified in human urine or feces.

11 to 17 L/70 kg

In dose proportionality studies utilizing 600, 1200 and 1800 mg doses, the pharmacokinetics of oxaprozin in healthy subjects demonstrated nonlinear kinetics of both the total and unbound drug in opposite directions, i.e., dose exposure related increase in the clearance of total drug and decrease in the clearance of the unbound drug. Decreased clearance of the unbound drug was related predominantly to a decrease in the volume of distribution and not an increase in the half-life. This phenomenon is considered to have minimal impact on drug accumulation upon multiple dosing. The apparent volume of distribution (Vd/F) of total oxaprozin is approximately 11-17 L/70 kg. Oxaprozin is 99% bound to plasma proteins, primarily to albumin. At therapeutic drug concentrations, the plasma protein binding of oxaprozin is saturable, resulting in a higher proportion of the free drug as the total drug concentration is increased. With increases in single doses or following repetitive once-daily dosing, the apparent volume of distribution and clearance of total drug increased, while that of unbound drug decreased due to the effects of nonlinear protein binding. Oxaprozin penetrates into synovial tissues of rheumatoid arthritis patients with oxaprozin concentrations 2-fold and 3-fold greater than in plasma and synovial fluid, respectively. Oxaprozin is expected to be excreted in human milk based on its physical-chemical properties; however, the amount of oxaprozin excreted in breast milk has not been evaluated.

Daypro is 95% absorbed after oral administration. Food may reduce the rate of absorption of oxaprozin, but the extent of absorption is unchanged. Antacids do not significantly affect the extent and rate of Daypro absorption.

It is not known whether oxaprozin is distributed into human breast milk. However, it is distributed into the milk of lactating rats.

Approximately 5% of the oxaprozin dose is excreted unchanged in the urine. Sixty-five percent (65%) of the dose is excreted in the urine and 35% in the feces as metabolite. Biliary excretion of unchanged oxaprozin is a minor pathway, and enterohepatic recycling of oxaprozin is insignificant. Upon chronic dosing the accumulation half-life is approximately 22 hours. The elimination half-life is approximately twice the accumulation half-life due to increased binding and decreased clearance at lower concentrations.

For more Absorption, Distribution and Excretion (Complete) data for OXAPROZIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

Several oxaprozin metabolites have been identified in human urine or feces. Oxaprozin is primarily metabolized by the liver, by both microsomal oxidation (65%) and glucuronic acid conjugation (35%). Ester and ether glucuronide are the major conjugated metabolites of oxaprozin. On chronic dosing, metabolites do not accumulate in the plasma of patients with normal renal function. Concentrations of the metabolites in plasma are very low. Oxaprozin's metabolites do not have significant pharmacologic activity. The major ester and ether glucuronide conjugated metabolites have been evaluated along with oxaprozin in receptor binding studies and in vivo animal models and have demonstrated no activity. A small amount (<5%) of active phenolic metabolites are produced, but the contribution to overall activity is limited.

Wikipedia

Cefuroxime_axetil

FDA Medication Guides

Oxaprozin

TABLET;ORAL

PFIZER

04/28/2021

Coxanto

CAPSULE;ORAL

SOLUBIOMIX

10/20/2023

Drug Warnings

NSAIDs, including Daypro, can cause serious gastrointestinal (GI) adverse events including inflammation, bleeding, ulceration, and perforation of the stomach, small intestine, or large intestine, which can be fatal. These serious adverse events can occur at any time, with or without warning symptoms, in patients treated with NSAIDs. Only one in five patients, who develop a serious upper GI adverse event on NSAID therapy, is symptomatic. Upper GI ulcers, gross bleeding, or perforation caused by NSAIDs occur in approximately 1% of patients treated for 3-6 months, and in about 2-4% of patients treated for one year. These trends continue with longer duration of use, increasing the likelihood of developing a serious GI event at some time during the course of therapy. However, even short-term therapy is not without risk.

NSAIDs should be prescribed with extreme caution in those with a prior history of ulcer disease or gastrointestinal bleeding. Patients with a prior history of peptic ulcer disease and/or gastrointestinal bleeding who use NSAIDs have a greater than 10-fold increased risk for developing a GI bleed compared to patients treated with neither of these risk factors. Other factors that increase the risk of GI bleeding in patients treated with NSAIDs include concomitant use of oral corticosteroids or anticoagulants, longer duration of NSAID therapy, smoking, use of alcohol, older age, and poor general health status. Most spontaneous reports of fatal GI events are in elderly or debilitated patients and therefore, special care should be taken in treating this population. To minimize the potential risk for an adverse GI event in patients treated with an NSAID, the lowest effective dose should be used for the shortest possible duration. Patients and physicians should remain alert for signs and symptoms of GI ulcerations and bleeding during NSAID therapy and promptly initiate additional evaluation and treatment if a serious GI event is suspected. This should include discontinuation of the NSAID until a serious GI adverse event is ruled out. For high risk patients, alternate therapies that do not involve NSAIDs should be considered. /Nonsteroidal anti-inflammatory drugs/

As with other NSAIDs, anaphylactoid reactions may occur in patients without known prior exposure to Daypro. Daypro should not be given to patients with the aspirin triad. This symptom complex typically occurs in asthmatic patients who experience rhinitis with or without nasal polyps, or who exhibit severe, potentially fatal bronchospasm after taking aspirin or other NSAIDs

For more Drug Warnings (Complete) data for OXAPROZIN (18 total), please visit the HSDB record page.

Biological Half Life

Upon chronic dosing the accumulation half-life is approximately 22 hours. The elimination half-life is approximately twice the accumulation half-life due to increased binding and decreased clearance at lower concentrations.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: oxaprozin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: oxaprozin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: oxaprozin; matrix: chemical purity; procedure: dissolution in alcohol; potentiometric titration with sodium hydroxide

For more Analytic Laboratory Methods (Complete) data for OXAPROZIN (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: oxaprozin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm; limit of detection: 500 ng/mL

Storage Conditions

Interactions

Concurrent use /of alcohol or oral glucocorticoid or corticosteroids or chronic therapeutic use of corticotropin or potassium supplements/ with a nonsteroidal anti-inflammatory drug may increase the risk of gastrointestinal side effects, including ulceration or hemorrhage; however, concurrent use with a glucocorticoid or corticotropin in the treatment of arthritis may provide additional therapeutic benefit and permit reduction of glucocorticoid or corticotropin dosage. /Nonsteroidal anti-inflammatory drugs/

Increased monitoring of the response to an antihypertensive agent may be advisable when /oxaprozin/ is used concurrently because ... oxaprozin has been shown to reduce or reverse the effects of antihypertensives, possibly by inhibiting renal prostaglandin synthesis and/or by causing sodium and fluid retention.

Nonsteroidal anti-inflammatory drugs may increase the hypoglycemic effect of these medications /oral antidiabetic agents or insulin/ because prostaglandins are directly involved in regulatory mechanisms of glucose metabolism and possibly because of displacement of the oral antidiabetics from serum proteins; dosage adjustments of the antidiabetic agent may be necessary; ... caution with concurrent use is recommended. /Nonsteroidal anti-inflammatory drugs/

For more Interactions (Complete) data for OXAPROZIN (8 total), please visit the HSDB record page.

Dates

2: Lopes-de-Araújo J, Neves AR, Gouveia VM, Moura CC, Nunes C, Reis S. Oxaprozin-Loaded Lipid Nanoparticles towards Overcoming NSAIDs Side-Effects. Pharm Res. 2016 Feb;33(2):301-14. doi: 10.1007/s11095-015-1788-x. Epub 2015 Sep 9. PubMed PMID: 26350105.

3: Mao M, Wang L, Jiang X, Yang L. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi. 2013 Jun;30(3):646-50. Chinese. PubMed PMID: 23865335.

4: Božić BD, Rogan JR, Poleti DD, Trišović NP, Božić BD, Ušćumlić GS. Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). Chem Pharm Bull (Tokyo). 2012;60(7):865-9. PubMed PMID: 22790819.

5: Maestrelli F, Cirri M, Mennini N, Zerrouk N, Mura P. Improvement of oxaprozin solubility and permeability by the combined use of cyclodextrin, chitosan, and bile components. Eur J Pharm Biopharm. 2011 Aug;78(3):385-93. doi: 10.1016/j.ejpb.2011.03.012. Epub 2011 Mar 23. PubMed PMID: 21439375.

6: Kara IM, Polat S, Inci MF, Gümüş C. Analgesic and anti-inflammatory effects of oxaprozin and naproxen sodium after removal of impacted lower third molars: a randomized, double-blind, placebo-controlled crossover study. J Oral Maxillofac Surg. 2010 May;68(5):1018-24. doi: 10.1016/j.joms.2009.09.094. Epub 2010 Mar 5. Erratum in: J Oral Maxillofac Surg. 2010 Aug;68(8):2036. J Oral Maxillofac Surg. 2011 Dec;69(12):3051. Ince, Fatih [corrected to Inci, M Fatih]. PubMed PMID: 20206429.

7: Sagdinc SG, Esme A. Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). Spectrochim Acta A Mol Biomol Spectrosc. 2010 Apr;75(4):1370-6. doi: 10.1016/j.saa.2010.01.004. Epub 2010 Feb 1. PubMed PMID: 20167532.

8: Montecucco F, Bertolotto M, Ottonello L, Quercioli A, Mach F, Dallegri F. Oxaprozin-induced apoptosis on CD40 ligand-treated human primary monocytes is associated with the modulation of defined intracellular pathways. J Biomed Biotechnol. 2009;2009:478785. doi: 10.1155/2009/478785. Epub 2009 Aug 10. PubMed PMID: 19672323; PubMed Central PMCID: PMC2723963.

9: Ottonello L, Bertolotto M, Montecucco F, Bianchi G, Dallegri F. Delayed apoptosis of human monocytes exposed to immune complexes is reversed by oxaprozin: role of the Akt/IkappaB kinase/nuclear factor kappaB pathway. Br J Pharmacol. 2009 May;157(2):294-306. doi: 10.1111/j.1476-5381.2009.00162.x. Epub 2009 Mar 26. PubMed PMID: 19338579; PubMed Central PMCID: PMC2697812.

10: Sun SF, Zhou B, Hou HN, Liu Y, Xiang GY. Studies on the interaction between Oxaprozin-E and bovine serum albumin by spectroscopic methods. Int J Biol Macromol. 2006 Nov 15;39(4-5):197-200. Epub 2006 Mar 28. PubMed PMID: 16828154.

11: Dallegri F, Bertolotto M, Ottonello L. A review of the emerging profile of the anti-inflammatory drug oxaprozin. Expert Opin Pharmacother. 2005 May;6(5):777-85. Review. PubMed PMID: 15934904.

12: Brinker A, Nourjah P. Patient characteristics associated with outpatient prescriptions for nabumetone and oxaprozin versus celecoxib and rofecoxib. Am J Health Syst Pharm. 2005 Apr 1;62(7):739-43. PubMed PMID: 15790802.

13: Heller B, Tarricone R. Oxaprozin versus diclofenac in NSAID-refractory periarthritis pain of the shoulder. Curr Med Res Opin. 2004 Aug;20(8):1279-90. PubMed PMID: 15324531.

14: Kean WF. Oxaprozin: kinetic and dynamic profile in the treatment of pain. Curr Med Res Opin. 2004 Aug;20(8):1275-7. PubMed PMID: 15324530.

15: Brinker A, Goldkind L, Bonnel R, Beitz J. Spontaneous reports of hypertension leading to hospitalisation in association with rofecoxib, celecoxib, nabumetone and oxaprozin. Drugs Aging. 2004;21(7):479-84. PubMed PMID: 15132714.

16: Bucolo C, Maltese A. Pharmacological profile of oxaprozin eye drops. J Ocul Pharmacol Ther. 2002 Feb;18(1):75-81. PubMed PMID: 11858617.

17: Reddy KV, Rao DS, Vyas K, Reddy GO. LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug. J Pharm Biomed Anal. 2000 May;22(4):651-9. PubMed PMID: 10768354.

18: Kethu SR, Rukkannagari S, Lansford CL. Oxaprozin-induced symptomatic hepatotoxicity. Ann Pharmacother. 1999 Sep;33(9):942-4. PubMed PMID: 10492496.

19: Marland A, Sarkar P, Leavitt R, Lee-Ruff E, Ramnauth J. The elimination profiles of oxaprozin in equine urine and serum after a 4.8-g dose. J Anal Toxicol. 1999 Jul-Aug;23(4):242-6. PubMed PMID: 10445486.

20: Carucci JA, Cohen DE. Toxic epidermal necrolysis following treatment with oxaprozin. Int J Dermatol. 1999 Mar;38(3):233-4. PubMed PMID: 10208628.